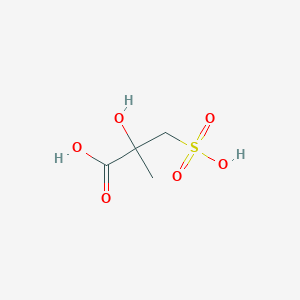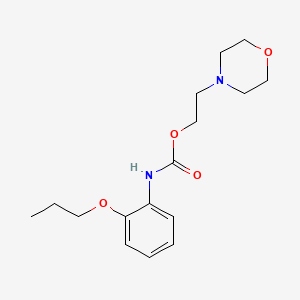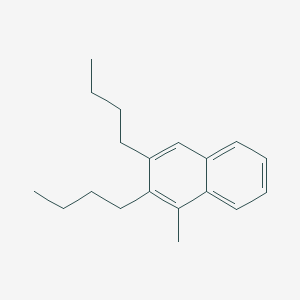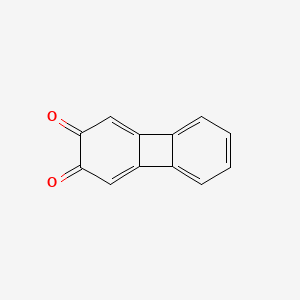![molecular formula C18H18N4O B14471638 5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 69945-60-4](/img/structure/B14471638.png)
5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenylmethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of aniline derivatives with aryl ketones under oxidative conditions to form the pyrimidine ring . The reaction conditions often include the use of catalysts such as ZnCl2 or NH4I, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromination using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
科学的研究の応用
5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in DNA synthesis or repair, thereby affecting cellular processes . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Another pyrimidine derivative with similar structural features.
Trimethoprim: An antibiotic that shares the pyrimidine-2,4-diamine core structure.
Uniqueness
5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
69945-60-4 |
|---|---|
分子式 |
C18H18N4O |
分子量 |
306.4 g/mol |
IUPAC名 |
5-[(3-phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H18N4O/c19-17-15(11-21-18(20)22-17)9-14-7-4-8-16(10-14)23-12-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H4,19,20,21,22) |
InChIキー |
PUMGLGGVAIIWCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3=CN=C(N=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


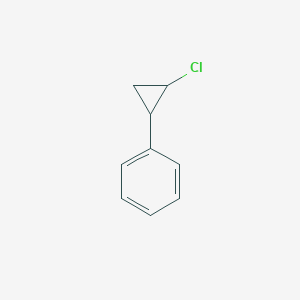
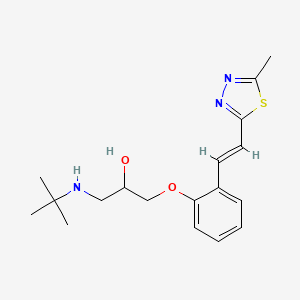
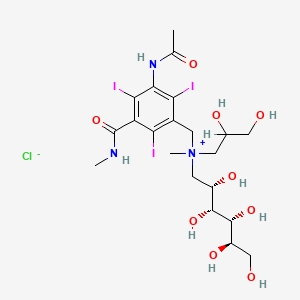
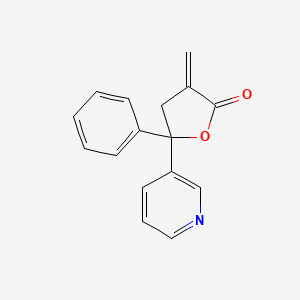
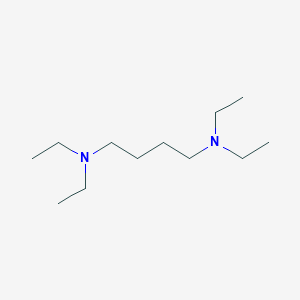
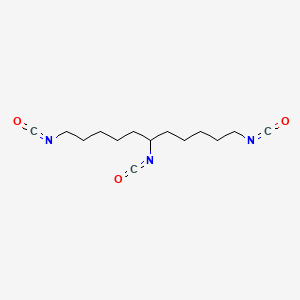


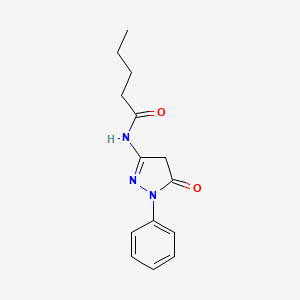
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
